molecular formula C17H16F3NO2 B2841592 N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide CAS No. 1351607-56-1

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2841592
CAS No.: 1351607-56-1
M. Wt: 323.315
InChI Key: MAOZXLSSNVIDLS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a trifluoromethyl group, which is often introduced to enhance the biological activity and metabolic stability of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzoic acid and 2-hydroxy-3-phenylpropylamine.

    Amidation Reaction: The carboxylic acid group of 3-(trifluoromethyl)benzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 2-hydroxy-3-phenylpropylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyl and amide groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide: Similar structure but with an ethyl group instead of a phenylpropyl group.

    N-(2-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c18-17(19,20)14-8-4-7-13(10-14)16(23)21-11-15(22)9-12-5-2-1-3-6-12/h1-8,10,15,22H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOZXLSSNVIDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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